molecular formula C17H33NO4 B3057999 (4R)-4-Hydroxy-1-[(2R)-2-hydroxydodecyl]-L-proline CAS No. 87068-89-1

(4R)-4-Hydroxy-1-[(2R)-2-hydroxydodecyl]-L-proline

Cat. No.: B3057999
CAS No.: 87068-89-1
M. Wt: 315.4 g/mol
InChI Key: JXUZAMPDWSMVSA-OAGGEKHMSA-N
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Description

(4R)-4-Hydroxy-1-[(2R)-2-hydroxydodecyl]-L-proline is a chiral compound with significant importance in various scientific fields This compound features two stereogenic centers, making it an interesting subject for stereochemical studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-Hydroxy-1-[(2R)-2-hydroxydodecyl]-L-proline typically involves multi-step organic synthesis. One common approach is the stereoselective reduction of a suitable precursor, followed by the introduction of the dodecyl side chain. The reaction conditions often require the use of chiral catalysts to ensure the correct stereochemistry at both chiral centers.

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts or enzymatic processes to achieve high stereoselectivity and yield. These methods are preferred due to their efficiency and environmentally friendly nature. The use of continuous flow reactors can also enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-Hydroxy-1-[(2R)-2-hydroxydodecyl]-L-proline undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(4R)-4-Hydroxy-1-[(2R)-2-hydroxydodecyl]-L-proline has numerous applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biological systems, particularly in protein synthesis and enzyme activity.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of (4R)-4-Hydroxy-1-[(2R)-2-hydroxydodecyl]-L-proline involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the proline moiety can interact with enzymes and proteins, affecting their activity and stability.

Comparison with Similar Compounds

Similar Compounds

    (4S)-4-Hydroxy-1-[(2S)-2-hydroxydodecyl]-L-proline: This is the enantiomer of the compound, with opposite stereochemistry at both chiral centers.

    (4R)-4-Hydroxy-1-[(2R)-2-hydroxydecyl]-L-proline: This compound has a shorter alkyl chain, which can influence its chemical properties and reactivity.

Uniqueness

The unique combination of hydroxyl and proline groups in (4R)-4-Hydroxy-1-[(2R)-2-hydroxydodecyl]-L-proline, along with its specific stereochemistry, makes it distinct from other similar compounds. This uniqueness contributes to its diverse applications and potential in various scientific fields.

Properties

IUPAC Name

(2S,4R)-4-hydroxy-1-[(2R)-2-hydroxydodecyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO4/c1-2-3-4-5-6-7-8-9-10-14(19)12-18-13-15(20)11-16(18)17(21)22/h14-16,19-20H,2-13H2,1H3,(H,21,22)/t14-,15-,16+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUZAMPDWSMVSA-OAGGEKHMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CN1CC(CC1C(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC[C@H](CN1C[C@@H](C[C@H]1C(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90548421
Record name (4R)-4-Hydroxy-1-[(2R)-2-hydroxydodecyl]-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87068-89-1
Record name (4R)-4-Hydroxy-1-[(2R)-2-hydroxydodecyl]-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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